molecular formula C23H16FNO5S B300612 3-(5-{[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-2-methylbenzoic acid

3-(5-{[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-2-methylbenzoic acid

カタログ番号 B300612
分子量: 437.4 g/mol
InChIキー: LFICQEATRHFBGJ-JAIQZWGSSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(5-{[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-2-methylbenzoic acid, also known as FFA4 agonist 10, is a chemical compound that has been the subject of scientific research in recent years. This compound has been found to have potential applications in various fields, including drug development and biomedical research.

作用機序

3-(5-{[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-2-methylbenzoic acid agonist 10 is an agonist of the free fatty acid receptor 4 (this compound). This compound is a G protein-coupled receptor that is expressed in various tissues, including adipose tissue, pancreas, and immune cells. Activation of this compound by this compound agonist 10 leads to the activation of intracellular signaling pathways, including the Gαq/11 and Gαi/o pathways. This results in the modulation of various physiological processes, including glucose homeostasis, insulin secretion, and inflammation.
Biochemical and Physiological Effects:
This compound agonist 10 has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound agonist 10 can stimulate insulin secretion from pancreatic β-cells and improve glucose uptake in adipocytes. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In vivo studies have shown that this compound agonist 10 can improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity.

実験室実験の利点と制限

One of the main advantages of 3-(5-{[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-2-methylbenzoic acid agonist 10 is its potential as a drug candidate for the treatment of metabolic disorders. Its anti-inflammatory properties also make it a potential candidate for the treatment of inflammatory diseases. However, there are also some limitations to using this compound agonist 10 in lab experiments. One limitation is the lack of information on its long-term effects. Another limitation is the need for further studies to determine its safety and efficacy in humans.

将来の方向性

There are several future directions for research on 3-(5-{[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-2-methylbenzoic acid agonist 10. One area of research is the development of more potent and selective this compound agonists. Another area of research is the investigation of the long-term effects of this compound agonist 10 in animal models and humans. Further studies are also needed to determine the safety and efficacy of this compound agonist 10 in clinical trials. Additionally, the potential use of this compound agonist 10 in the treatment of other diseases, such as cancer, should be investigated.

合成法

The synthesis of 3-(5-{[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-2-methylbenzoic acid agonist 10 involves several steps. The first step involves the reaction of 3-(2-furyl)-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidine to form the corresponding thiazolidine derivative. The final step involves the reaction of the thiazolidine derivative with methylmagnesium bromide and subsequent hydrolysis to form this compound agonist 10.

科学的研究の応用

3-(5-{[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-2-methylbenzoic acid agonist 10 has been found to have potential applications in various fields of scientific research. One of the main areas of research is in drug development. This compound agonist 10 has been identified as a potential drug candidate for the treatment of metabolic disorders such as diabetes and obesity. It has also been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.

特性

分子式

C23H16FNO5S

分子量

437.4 g/mol

IUPAC名

3-[5-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]-2-methylbenzoic acid

InChI

InChI=1S/C23H16FNO5S/c1-13-17(3-2-4-18(13)22(27)28)19-10-9-16(30-19)11-20-21(26)25(23(29)31-20)12-14-5-7-15(24)8-6-14/h2-11H,12H2,1H3,(H,27,28)/b20-11-

InChIキー

LFICQEATRHFBGJ-JAIQZWGSSA-N

異性体SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F

SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F

正規SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。